(r)-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one
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Overview
Description
®-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a multi-component reaction involving ketones, aldehydes, ammonium salt, and elemental sulfur under metal-free conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents and conditions.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often facilitated by catalysts such as copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
®-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-9H-chromeno[2,3-d]thiazol-9-ones: These compounds share a similar thiazole ring structure and have been studied for their anti-inflammatory activity.
Sulfathiazole: An antibacterial drug that also contains a thiazole ring.
Dimazole: An antifungal drug with a thiazole ring.
Uniqueness
®-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C9H10N2O3S |
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Molecular Weight |
226.25 g/mol |
IUPAC Name |
7-[(1R)-2-amino-1-hydroxyethyl]-4-hydroxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H10N2O3S/c10-3-6(13)4-1-2-5(12)7-8(4)15-9(14)11-7/h1-2,6,12-13H,3,10H2,(H,11,14)/t6-/m0/s1 |
InChI Key |
ZMEVAJOHVFUPMR-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1[C@H](CN)O)SC(=O)N2)O |
Canonical SMILES |
C1=CC(=C2C(=C1C(CN)O)SC(=O)N2)O |
Origin of Product |
United States |
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